

Spectroscopic Data of Homoferreirin: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Homoferreirin

Cat. No.: B191428

[Get Quote](#)

This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—as they apply to the structural characterization of the isoflavanone, **Homoferreirin**. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established analytical principles with practical, field-proven insights.

While a complete set of primary experimental spectra for **Homoferreirin** is not consolidated in publicly accessible literature, this guide will leverage data from the closely related analogue, 5,7-dihydroxy-3',4'-dimethoxyflavone, to explain the expected spectroscopic features of **Homoferreirin**. By comparing the known data of the flavone with the structural distinctions of the isoflavanone, we can predict and interpret the spectroscopic fingerprint of **Homoferreirin** with high confidence.

Introduction to Homoferreirin

Homoferreirin (5,7-dihydroxy-3',4'-dimethoxyisoflavanone) is an isoflavonoid, a class of secondary metabolites known for their presence in various plants, including chickpeas (*Cicer arietinum*)[1]. Isoflavonoids are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The precise structural confirmation of such molecules is paramount, and this is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle: NMR reveals the carbon-hydrogen framework, MS determines the molecular mass and elemental composition, and UV-Vis spectroscopy offers insight into the electronic conjugated system.

Below is the chemical structure of **Homoferreirin**, with atom numbering used for spectroscopic assignments throughout this guide.

Caption: Structure of **Homoferreirin** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integrations in ^1H NMR, and the chemical shifts in ^{13}C NMR, the complete carbon-hydrogen framework can be established. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are then used to confirm connectivity.

Field-Proven Protocol for NMR Analysis of Isoflavonoids

- **Sample Preparation:** Dissolve 5-10 mg of the purified isoflavonoid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or Methanol- d_4). The choice of solvent is critical; DMSO- d_6 is often preferred for its ability to dissolve a wide range of polar compounds and to reveal exchangeable protons (like -OH groups).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire spectra on a high-field NMR spectrometer (≥ 400 MHz for ^1H) to ensure adequate signal dispersion[2]. Standard experiments include:
 - ^1H NMR: Provides information on proton environments and their neighboring protons.
 - ^{13}C NMR: Determines the number and type of carbon atoms (e.g., C, CH, CH_2 , CH_3).
 - 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-coupling), revealing which protons are adjacent to each other.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the

molecule.

Data Analysis: From a Flavone Analogue to Homoferreirin

To predict the NMR spectrum of **Homoferreirin**, we will analyze the published data for 5,7-dihydroxy-3',4'-dimethoxyflavone[3]. The key structural difference is the C2-C3 single bond in **Homoferreirin** (an isoflavanone) versus the C2-C3 double bond in the flavone.

Table 1: Experimental NMR Data for 5,7-dihydroxy-3',4'-dimethoxyflavone[3]

Position	¹ H NMR (δ, ppm, Multiplicity, J in Hz)	¹³ C NMR (δ, ppm)
2	-	148.9
3	6.94 (s)	135.7
4	-	176.7
5	-	160.8
6	6.71 (d, J=2.0)	97.5
7	-	164.0
8	6.95 (d, J=2.0)	96.4
9	-	151.5
10	-	107.7
1'	-	120.6
2'	7.54 (d, J=2.0)	134.9
3'	-	116.8
4'	-	160.4
5'	7.22 (d, J=8.0)	116.8
6'	7.56 (dd, J=8.0, 2.0)	134.9
3'-OCH ₃	3.92 (s)	56.0
4'-OCH ₃	3.93 (s)	56.1
5-OH	12.9 (s)	-
7-OH	(Not reported)	-

Predicted NMR Data for Homoferreirin

The saturation of the C2-C3 bond in **Homoferreirin** introduces significant changes:

- Chirality: C3 becomes a chiral center.

- Aliphatic Protons: C2 and C3 are now sp^3 hybridized. The protons on these carbons (H-2 and H-3) will appear in the upfield (aliphatic) region of the 1H NMR spectrum, typically between δ 3.0 and 5.5 ppm.
- Splitting Pattern: The H-2 and H-3 protons will form a characteristic AXM or ABX spin system. H-3 will appear as a double of doublets (dd) due to coupling with the two non-equivalent geminal protons at C-2. The C-2 protons will appear as two separate double of doublets.
- Carbon Shifts: The C2 and C3 signals in the ^{13}C NMR spectrum will shift upfield significantly, appearing around δ 70-80 ppm (for C2, attached to oxygen) and δ 40-50 ppm (for C3).

Table 2: Predicted NMR Data for **Homoferreirin**

Position	Predicted ^1H NMR (δ , ppm, Multiplicity)	Predicted ^{13}C NMR (δ , ppm)	Rationale for Prediction
2	~4.5-5.0 (2H, m)	~75	Change from sp^2 to sp^3 carbon attached to oxygen (O-1). Protons are diastereotopic.
3	~3.5-4.0 (1H, m)	~45	Change from sp^2 to sp^3 carbon. Becomes a chiral center.
4	-	~195	Carbonyl carbon in an isoflavanone is slightly shielded compared to a flavone's C4.
6	~6.0 (1H, d)	~96	A-ring protons remain aromatic but may shift slightly upfield due to loss of extended conjugation.
8	~6.1 (1H, d)	~95	Meta-coupled protons in the resorcinol A-ring.
B-Ring Protons	~6.8-7.2	~110-150	B-ring protons remain in the aromatic region with a typical substitution pattern.
Methoxy Protons	~3.8 (6H, s)	~56	Methoxy groups are largely unaffected.
5-OH	~12.0 (s)	-	The chelated hydroxyl proton remains strongly deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, which are critical pieces of information for identification. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique molecular formula. Tandem MS (MS/MS) fragments the molecule to provide structural clues.

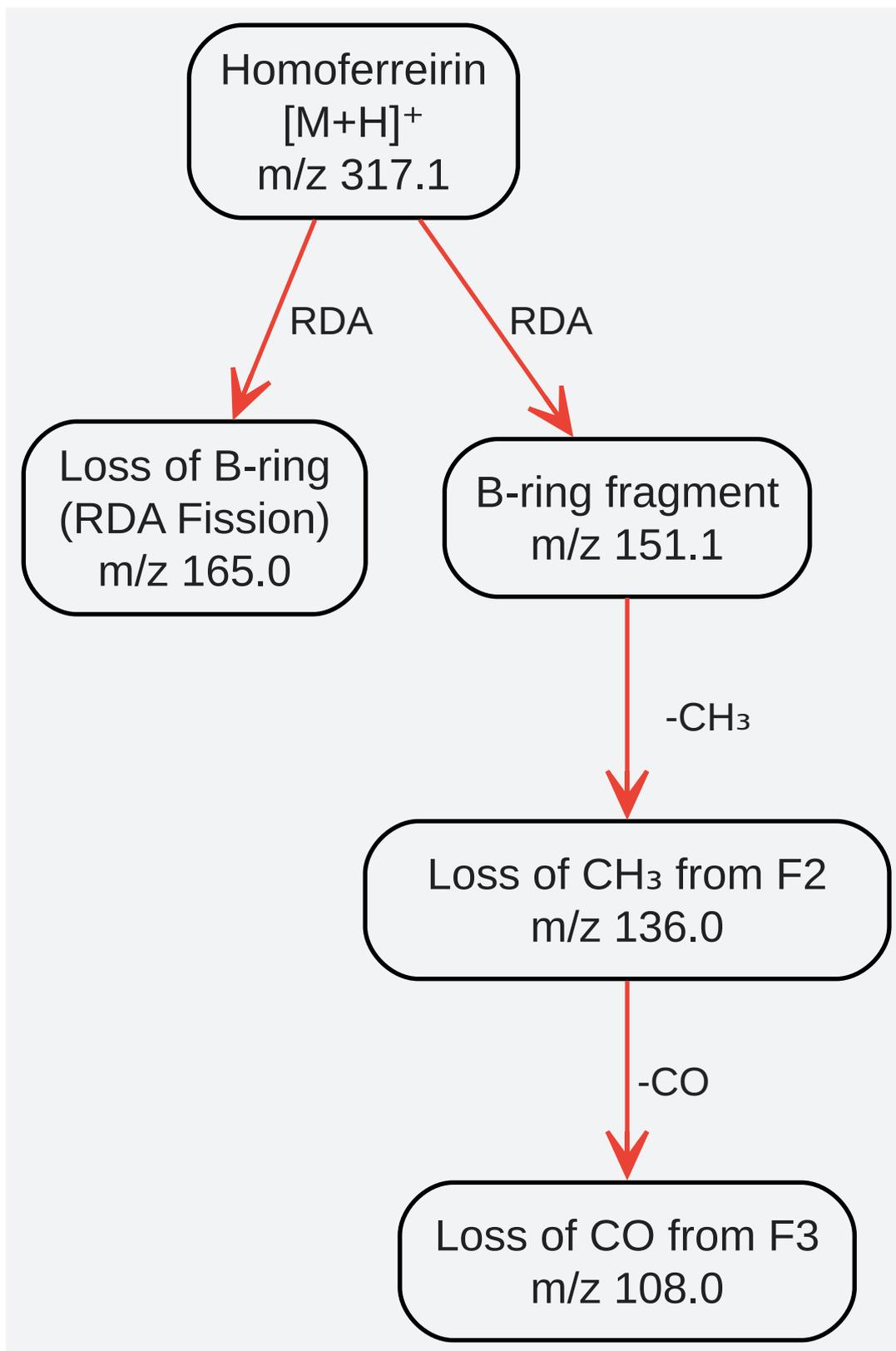
Field-Proven Protocol for ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing flavonoids and isoflavonoids, as it typically produces an intact molecular ion ($[M+H]^+$ in positive mode or $[M-H]^-$ in negative mode)[4].

- **Sample Preparation:** Prepare a dilute solution of the compound (~1-10 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) for positive mode or ammonia for negative mode to promote ionization.
- **Infusion:** Introduce the sample into the ESI source via direct infusion or through an LC system (LC-MS). LC-MS is preferred for analyzing complex mixtures[5].
- **Data Acquisition:**
 - **Full Scan MS:** Acquire a full scan spectrum to identify the protonated ($[M+H]^+$) or deprotonated ($[M-H]^-$) molecular ion. For **Homoferreirin** ($\text{C}_{17}\text{H}_{16}\text{O}_6$), the expected exact mass is 316.0947 g/mol. The $[M+H]^+$ ion would be at m/z 317.0947.
 - **Tandem MS (MS/MS):** Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Fragmentation of Homoferreirin

The fragmentation of flavonoids in MS/MS is well-characterized and primarily involves Retro-Diels-Alder (RDA) reactions in the C-ring, as well as losses of small neutral molecules like CO , H_2O , and methyl groups.



[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS/MS fragmentation pathway for **Homoferreirin**.

The key fragmentation would involve the cleavage of the C-ring, leading to ions corresponding to the A-ring and B-ring moieties. The most informative fragments would arise from the B-ring (m/z 151), representing the 3,4-dimethoxyphenyl group, and its subsequent fragmentation through loss of a methyl radical and carbon monoxide.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For flavonoids, the spectrum is characteristic of the conjugated system formed by the A and B rings with the pyrone (or pyranone) C-ring.

Field-Proven Protocol for UV-Vis Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent, typically methanol or ethanol.
- **Data Acquisition:** Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
- **Use of Shift Reagents:** To gain more structural information, spectra can be recorded after the addition of specific reagents (e.g., NaOH, $AlCl_3$, NaOAc). The resulting bathochromic (red) or hypsochromic (blue) shifts indicate the presence and position of free hydroxyl groups.

Predicted UV-Vis Spectrum of Homoferreirin

The UV spectra of flavonoids typically show two major absorption bands:

- **Band I:** (300-380 nm) corresponds to the B-ring cinnamoyl system.
- **Band II:** (240-280 nm) corresponds to the A-ring benzoyl system.

The published data for 5,7-dihydroxy-3',4'-dimethoxyflavone shows absorption maxima (λ_{max}) at 337, 262, and 243 nm[3].

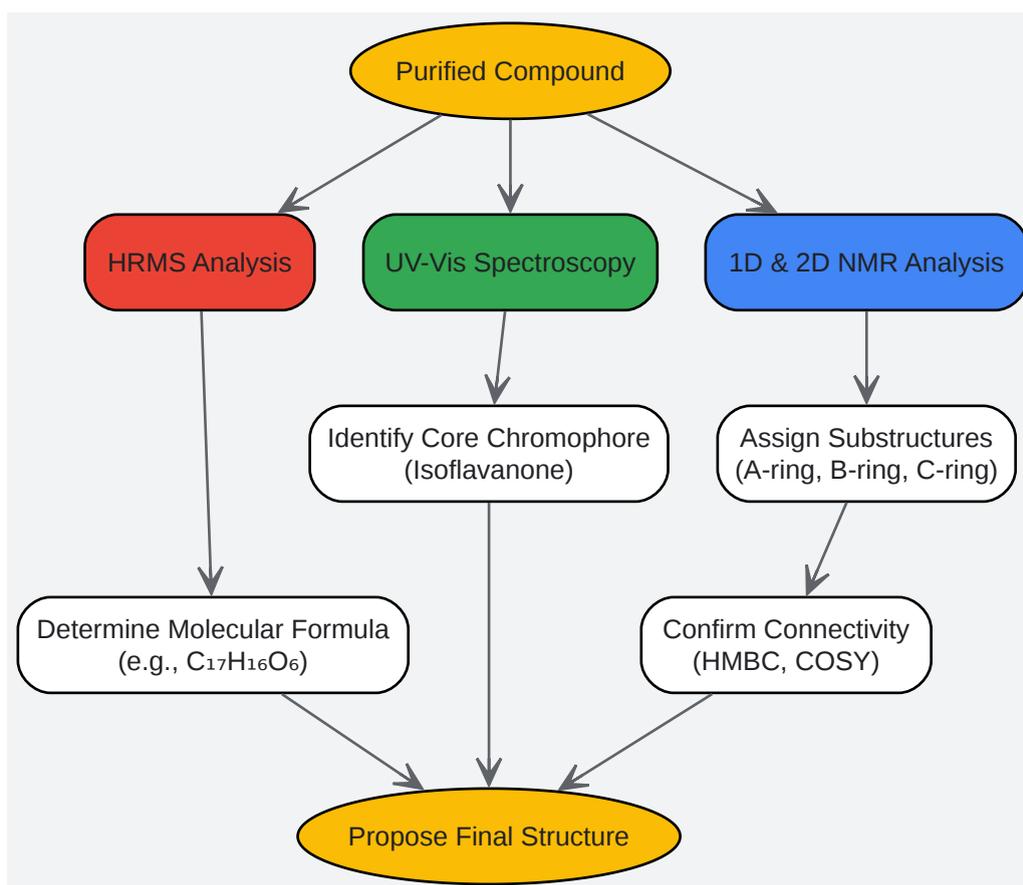
For **Homoferreirin**, the conjugation between the B-ring and the C-ring carbonyl group is broken due to the saturated C2-C3 bond. This leads to a predictable change in the UV-Vis spectrum:

- Band I will be absent or significantly blue-shifted. The spectrum will no longer resemble a highly conjugated chalcone or flavone system.
- Band II will remain. The spectrum will be dominated by the absorption of the A-ring system, which is essentially a substituted acetophenone.

Therefore, **Homoferreirin** is expected to exhibit a strong absorption maximum around 270-290 nm, with a shoulder or a second maximum near 310-330 nm, which is characteristic of isoflavanones.

Integrated Spectroscopic Workflow

The definitive structural elucidation of a natural product like **Homoferreirin** relies not on a single technique, but on the logical integration of data from all methods. The workflow below illustrates this interdependent process.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The structural characterization of **Homoferreirin** is a clear example of the synergy between modern spectroscopic techniques. While primary experimental data for this specific molecule is sparse, a robust and confident structural assignment can be achieved by applying fundamental principles of spectroscopy and by leveraging data from closely related, well-characterized analogues. The predicted NMR, MS, and UV-Vis data presented in this guide provide a comprehensive spectroscopic fingerprint for **Homoferreirin**, offering a valuable resource for researchers in natural product chemistry and drug development. Every protocol and interpretation outlined herein is designed to be a self-validating system, grounded in established scientific expertise.

References

- Human Metabolome Database. (2012). Showing metabocard for **Homoferreirin** (HMDB0030111). HMDB. [[Link](#)]
- Tjahjandarie, T. S., Saputri, R. D., Hasanah, U., Rachmadiarti, F., & Tanjung, M. (2018). 5,7-Dihydroxy-3,6-Dimethoxy-3',4'-Methylendioxyflavone. ResearchGate. [[Link](#)]
- Acta Crystallographica Section E. (2008). 5,3'-Dihydroxy-7,4'-dimethoxyflavanone from *Artemisia sphaerocephala* Kraschen. National Institutes of Health. [[Link](#)]
- Rahman, M., Yeasmin, S., & Das, K. (2015). Studies on the Isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from the Leaves of *Cassia alata*. ResearchGate. [[Link](#)]
- ResearchGate. (2015). 13 C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1). ResearchGate. [[Link](#)]
- Owen, R. W., Haubner, R., Mier, W., Giacosa, A., Hull, W. E., Spiegelhalder, B., & Bartsch, H. (2003). Isolation and structure elucidation of the major individual polyphenols in carob fibre. PubMed. [[Link](#)]
- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [<https://www.degruyter.com/document/doi/10.1515/9783110668923/pdf>]([Link](#))

Gruyter.com/document/doi/10.1515/9783110668923/pdf)

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000719). HMDB. [\[Link\]](#)
- Pérez-Victoria, I., Martín, J., Pérez-Bonilla, M., González-Menéndez, V., de la Cruz, M., Tormo, J. R., Genilloud, O., & Vicente, F. (2012). Isolation and structural elucidation of cyclic tetrapeptides from *Onychocola sclerotica*. PubMed. [\[Link\]](#)
- SIELC Technologies. (n.d.). Uv-Vis Spectrum of L-Homoserine. SIELC. [\[Link\]](#)
- Jaroniec, C. P., Tounge, B. A., Rienstra, C. M., & Griffin, R. G. (2001). Medium- and Long-Distance ¹H–¹³C Heteronuclear Correlation NMR in Solids. Hong Lab MIT. [\[Link\]](#)
- Ibrahim, M. A., Koorbanally, N. A., & Islam, M. S. (2016). Isolation and Structural Elucidation of Novel Antidiabetic Compounds from Leaves of *Momordica balsamina* Linn and *Leptadenia hastata* (Pers) Decne. PMC. [\[Link\]](#)
- Chem Help ASAP. (2022, October 7). differences & similarities of ¹H & ¹³C NMR spectroscopy. YouTube. [\[Link\]](#)
- Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content. Jack Westin. [\[Link\]](#)
- Da-Costa-Rocha, I., Bonnlaender, B., Sievers, H., Pischel, I., & Heinrich, M. (2014). Systematic review of the leadership of the 21st century: polarities and paradoxes. PubMed. [\[Link\]](#)
- Preprints.org. (2025, January 30). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [\[Link\]](#)
- ResearchGate. (n.d.). (a) The UV-vis spectra (solid lines) of the 1 homodimer (blue) and...*. ResearchGate. [\[Link\]](#)
- ResearchGate. (n.d.). UV-visible absorption spectra of recombinant L98W metHr and six.... ResearchGate. [\[Link\]](#)

- Khodorkovsky, V., et al. (2021). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. *New Journal of Chemistry*. [[Link](#)]
- Amanote Research. (n.d.). (PDF) Isolation, Characterization and Structural. Amanote. [[Link](#)]
- NIST. (n.d.). (-)-Norephedrine. NIST WebBook. [[Link](#)]
- NIST. (n.d.). Norephedrine, (.+/-)-. NIST WebBook. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. hmdb.ca [hmdb.ca]
- 2. Isolation and Structural Elucidation of Novel Antidiabetic Compounds from Leaves of *Momordica balsamina* Linn and *Leptadenia hastata* (Pers) Decne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and structure elucidation of the major individual polyphenols in carob fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of Homoferreirin: A Technical Guide for Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191428#homoferreirin-spectroscopic-data-nmr-ms-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com